molecular formula C20H15NO2 B012312 4'-Benzoylbenzanilide CAS No. 19617-84-6

4'-Benzoylbenzanilide

Cat. No. B012312
CAS RN: 19617-84-6
M. Wt: 301.3 g/mol
InChI Key: WRYFTNYOWKAAGV-UHFFFAOYSA-N
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Description

4'-Benzoylbenzanilide, also known as 4-BBA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. It belongs to the class of benzamides and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 4'-Benzoylbenzanilide is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 4'-Benzoylbenzanilide reduces the production of prostaglandins, thus reducing inflammation.
Biochemical and physiological effects:
4'-Benzoylbenzanilide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4'-Benzoylbenzanilide in lab experiments is its relatively low cost and ease of synthesis. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for studying various physiological processes. However, one of the limitations of using 4'-Benzoylbenzanilide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4'-Benzoylbenzanilide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, the development of more efficient synthesis methods and the modification of its chemical structure may lead to the discovery of more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, 4'-Benzoylbenzanilide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antitumor activity against various cancer cell lines. Further studies are needed to fully elucidate its mechanism of action and to determine its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of 4'-Benzoylbenzanilide involves a multistep process that starts with the reaction between benzoyl chloride and aniline to form N-benzoylaniline. This intermediate is then reacted with benzoyl chloride and sodium acetate to form 4'-benzoyl-2-chloroacetanilide. The final product, 4'-Benzoylbenzanilide, is obtained through the reaction between 4'-benzoyl-2-chloroacetanilide and aniline in the presence of a base. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

4'-Benzoylbenzanilide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antitumor activity against various cancer cell lines.

properties

CAS RN

19617-84-6

Product Name

4'-Benzoylbenzanilide

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

N-(4-benzoylphenyl)benzamide

InChI

InChI=1S/C20H15NO2/c22-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-20(23)17-9-5-2-6-10-17/h1-14H,(H,21,23)

InChI Key

WRYFTNYOWKAAGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Other CAS RN

19617-84-6

solubility

0.6 [ug/mL]

Origin of Product

United States

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